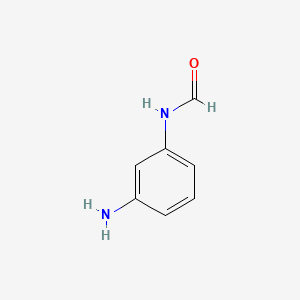

N-(3-Aminophenyl)formamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(3-aminophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c8-6-2-1-3-7(4-6)9-5-10/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXLHYPPJRAJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211668 | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-24-4 | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6262-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formanilide, 3'-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-Aminophenyl)formamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY3R2AU9P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N 3 Aminophenyl Formamide

Direct Formylation of 3-Phenylenediamine and Related Anilines

The synthesis of N-(3-Aminophenyl)formamide is predominantly achieved through the direct introduction of a formyl group (-CHO) onto one of the amino groups of 3-phenylenediamine. This selective mono-N-formylation is a critical step, as formamides are valuable intermediates in the synthesis of various pharmaceuticals and other significant organic compounds. nih.govacs.org The reactivity of the amino group is leveraged using various formylating agents and conditions.

Solvent-Based Formylation Processes

Solvent-based methods provide a medium for the reaction between the aniline (B41778) and the formylating agent, often influencing reaction rate and selectivity. A notable approach involves the use of formic acid in polyethylene (B3416737) glycol (PEG), which facilitates the efficient N-formylation of anilines at room temperature. researchgate.net This system is advantageous as it often requires no additional catalyst and is tolerant of various functional groups, including nitro, halogen, and ester groups. nih.govmdpi.com Another common method involves refluxing the amine and formic acid in a solvent like toluene (B28343) with a Dean-Stark trap to remove the water produced during the condensation reaction. mdpi.com

Table 1: Solvent-Based Formylation of Anilines

| Aniline Derivative | Formylating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Substituted Anilines | Formic Acid | Polyethylene Glycol (PEG-400) | Room Temperature, 4-6 h | Excellent | researchgate.netnih.gov |

| General Amines | Formic Acid | Toluene | Reflux with Dean-Stark trap | Good-Excellent | mdpi.com |

| Aniline | (COOH)₂·2H₂O (CO surrogate) | DMF | 130 °C, 20 h (with Mn catalyst) | 98% | nih.govacs.org |

Solvent-Free Formylation Approaches

To develop more environmentally benign and economically feasible processes, solvent-free formylation methods have been explored. These reactions are typically conducted by heating the amine directly with the formylating agent. jetir.org One such method involves heating an amine with formic acid at 80 °C, which has shown good to excellent yields for aromatic amines. nih.gov Another approach utilizes a catalytic amount of sodium formate (B1220265) with formic acid at room temperature under solvent-free conditions, proving effective for a range of anilines and amines. nih.gov Research has demonstrated that the N-formylation of both aliphatic and aromatic amines can proceed efficiently using formic acid or ethyl formate at 60 °C without any catalyst, making the process highly economical. mdma.ch

Table 2: Solvent-Free Formylation of Amines

| Amine Type | Formylating Agent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | Formic Acid | None | 80 °C | Good-Excellent | nih.gov |

| Anilines, Primary & Secondary Amines | Formic Acid | Sodium Formate (catalytic) | Room Temperature, <8 h | Good-Excellent | nih.gov |

| Aliphatic & Aromatic Amines | Formic Acid or Ethyl Formate | None | 60 °C | Good-Excellent | mdma.ch |

Catalytic Formylation Strategies

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of N-formylation reactions. Various catalysts, including acids, bases, and transition metals, have been successfully employed.

Acid catalysts are frequently used to activate the formylating agent, typically formic acid. Melaminetrisulfonic acid has been shown to catalyze the formylation of substituted anilines and other amines with formic acid under solvent-free conditions at 60 °C, achieving excellent yields in short reaction times (40–90 min). mdpi.com Another effective solid acid catalyst is the ion exchange resin Amberlite IR-120[H+], which, in conjunction with microwave irradiation, can complete the formylation of anilines within 60–120 seconds in excellent yields. nih.gov Zeolite A, a heterogeneous solid acid catalyst, has also been used for the N-formylation of amines with formic acid at room temperature under solvent-free conditions, offering high yields and easy catalyst recovery. medcraveonline.com

Base-catalyzed formylation often involves the use of carbon dioxide as a C1 source in the presence of a reducing agent. While specific examples for 3-phenylenediamine are less common, the general mechanism for anilines involves the formation of a carbamate (B1207046) salt, which is then reduced. acs.org Non-nucleophilic bases such as TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and other guanidines can catalyze the N-formylation reaction, encompassing a general base-catalyzed mechanism for many organic and salt catalysts. acs.org

Transition metal catalysts offer powerful and versatile routes for N-formylation, often utilizing sources like carbon monoxide, carbon dioxide, or formic acid.

Iron (Fe): An inorganic-ligand supported iron(III) catalyst has been reported for the coupling of formic acid and various amines to form formamides under mild conditions. This system avoids complex organic ligands and the catalyst can be reused multiple times. rsc.org

Ruthenium (Ru): Ruthenium complexes are effective for the formylation of amines. Triruthenium dodecacarbonyl (Ru₃(CO)₁₂) has been used to catalyze the formylation of primary aliphatic amines using carbon monoxide (CO) as the carbonyl source. mdpi.com Ruthenium-catalyzed reactions also work with dense carbon dioxide as the C1 source. semanticscholar.org

Palladium (Pd): Palladium-catalyzed formylation of aryl halides with synthesis gas (CO/H₂) is a well-studied industrial process. nih.govacs.org More recent developments show that palladium catalysts can facilitate the formylation of amines using CO₂ and a reducing agent like hydrogen gas under mild conditions. ionike.com The high selectivity of some palladium catalysts can bypass the intermediate formylation step in certain reactions, directly leading to methylated products from nitro precursors. mdpi.com

Cobalt (Co): Earth-abundant cobalt pincer complexes have been shown to catalyze the selective N-formylation of a wide range of amines using carbon dioxide and hydrogen gas, with water as the only byproduct. acs.org Additionally, core-shell structured cobalt nanoparticles have been developed for the one-pot N-formylation of nitroarenes to the corresponding formamides using ammonium (B1175870) formate. rsc.org

Table 3: Metal-Catalyzed N-Formylation of Amines/Anilines

| Metal Catalyst | C1 Source | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Inorganic-ligand supported Iron(III) | Formic Acid | Primary & Secondary Amines | Mild conditions, reusable catalyst | rsc.org |

| Ru₃(CO)₁₂ | Carbon Monoxide (CO) | Primary Aliphatic Amines | High catalytic activity for formamide (B127407) production | mdpi.com |

| Pd/Al₂O₃-NR-RD | CO₂ + H₂ | Amines | High activity under mild conditions | ionike.com |

| Cobalt Pincer Complex | CO₂ + H₂ | Wide range of amines | Selective formylation, water is the only byproduct | acs.org |

| Core-shell Cobalt Nanoparticles | Ammonium Formate | Nitroarenes (to formamides) | Heterogeneous, reusable catalyst | rsc.org |

Formylating Reagents and Their Comparative Efficacy

Formic acid is one of the most common and practical reagents for N-formylation. nih.gov It can be used in several ways, offering a balance of reactivity and convenience.

Aqueous Formic Acid : A practical and convenient procedure utilizes 85% aqueous formic acid. The reaction is typically carried out in a solvent like toluene with a Dean-Stark trap to remove the water generated during the reaction, driving the equilibrium towards product formation. scispace.com This method provides excellent yields, requires no anhydrous conditions, and can achieve selective N-formylation in the presence of hydroxyl groups. scispace.com

Solvent-Free Conditions : Formic acid can be used without a solvent, simplifying the procedure. For example, stirring the amine with two equivalents of formic acid at 60 °C has been shown to be effective, often catalyzed by an acid like melamine-trisulfonic acid. nih.gov

Ammonium Formate : As a derivative of formic acid, ammonium formate has also been employed for the N-formylation of anilines. nih.gov

Table 2: Research Findings on Formic Acid as a Formylating Reagent

| Method | Conditions | Advantages | Disadvantages | Ref. |

|---|---|---|---|---|

| 85% Aqueous HCOOH | Toluene, reflux with Dean-Stark trap | Excellent yields, no anhydrous conditions needed, selective | Requires solvent and heating | scispace.com |

| HCOOH (Solvent-Free) | 80 °C, neat | Simple procedure, no solvent required | May require higher temperatures | nih.gov |

| HCOOH with Catalyst | 60 °C, 3 mol% catalyst | High yields, rapid reaction (40-90 min) | Requires catalyst | nih.gov |

Carbon monoxide (CO) is a fundamental C1 feedstock in industrial chemistry, though its use often requires specialized equipment due to its toxicity and gaseous nature. nih.govscientificupdate.com

Transition Metal Catalysis : The formylation of amines can be achieved using CO, often in the presence of a transition metal catalyst. For instance, palladium-based catalyst systems have been used for the synthesis of formamides. researchgate.net

Gattermann-Koch Reaction : While primarily used for the formylation of aromatic rings (C-formylation) to produce aldehydes, the Gattermann-Koch reaction illustrates the reactivity of CO. scientificupdate.comwikipedia.org It uses CO and HCl under high pressure with a catalyst mixture of aluminum chloride and cuprous chloride. wikipedia.org

CO with a Hydrogen Source : For N-formylation, CO is used with a source of hydrogen. This can be H2 gas or a transfer agent like a silane (B1218182) or formate ion. uj.ac.za Palladium catalysts are effective in these reactions, allowing for the formylation of aryl halides under relatively mild CO pressures (e.g., 6 bar). uj.ac.za

As an abundant, non-toxic, and renewable resource, carbon dioxide (CO2) is an increasingly attractive C1 source for chemical synthesis, including the production of formamides. pku.edu.cnmdpi.com The thermodynamic stability of CO2 means that its conversion requires energy input, typically in the form of a chemical reducing agent. mdpi.com

Reductive Systems : The N-formylation of amines with CO2 is a reductive process requiring a reducing agent such as hydrogen, silanes, or boranes. researchgate.net

Catalytic Approaches : A wide range of catalysts can facilitate this transformation, including those based on noble metals (e.g., Ruthenium) and non-noble metals. researchgate.netacs.org Recently, ethylenediaminetetraacetic acid (EDTA) has been reported as a cheap, non-toxic, and recyclable catalyst for the N-formylation of amines using CO2 and phenylsilane (B129415) as the reductant under ambient conditions. mdpi.com

Two-Step Processes : To improve efficiency, a two-step process has been developed. First, CO2 is hydrogenated to a formate intermediate, which is then condensed with the amine in a subsequent step to yield the formamide. acs.org

To overcome the challenges of handling gaseous or corrosive liquid formylating agents, stable solid reagents have been developed.

N-Formylcarbazole (NFC) : NFC is a solid, easily handled formylating reagent. jst.go.jp It displays unique selectivity, preferentially reacting with sterically less hindered aliphatic primary and secondary amines. jst.go.jpnih.gov

Reactivity with Anilines : A key characteristic of NFC is its lower reactivity towards weakly nucleophilic amines, such as anilines. jst.go.jpnih.gov This property could be exploited for the selective mono-formylation of a diamine like 3-phenylenediamine, where the second formylation would be significantly slower. However, it also implies that the reaction may require more forcing conditions compared to aliphatic amines.

Selective Formylation : Studies have shown that NFC can selectively formylate the more nucleophilic amino group in molecules containing multiple amine functionalities of differing reactivity. jst.go.jp The byproduct of the reaction, carbazole, is a solid that can be easily recovered via chromatography. jst.go.jp

Other Solid Reagents : Besides NFC, other solid formylating agents like N-formylsaccharin and N-formylbenzotriazole have also been developed, each with its own reactivity profile. jst.go.jp

Phosphonic Anhydrides as Activating Agents

Propane phosphonic acid anhydride (B1165640) (T3P®) has emerged as a versatile and efficient reagent for facilitating the formation of amide bonds, including the synthesis of N-formyl compounds. researchgate.netresearchgate.net T3P® acts as a powerful dehydrating agent, activating the carboxylic acid for nucleophilic attack by the amine. core.ac.uk This reagent is particularly advantageous due to its low toxicity, broad functional group tolerance, and the straightforward workup procedure it allows. core.ac.ukresearchgate.net The byproducts of the reaction are water-soluble, simplifying their removal from the reaction mixture. core.ac.uk

In the context of this compound synthesis, T3P® can be employed to promote the reaction between 3-aminoaniline and formic acid. The reaction proceeds under mild conditions and typically affords the desired product in high yield and purity. researchgate.net The general mechanism involves the activation of formic acid by T3P®, forming a mixed anhydride intermediate which is then readily attacked by the amino group of 3-aminoaniline.

Table 1: Synthesis of N-formamides using T3P®

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | Aniline | N-Phenylformamide | 95 |

| 2 | 3-Fluoroaniline | N-(3-Fluorophenyl)formamide | 92 |

| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | 98 |

This table presents data on the synthesis of various N-formamides using T3P® as a coupling agent, demonstrating the general applicability of the method. researchgate.net

Green Chemistry Principles in this compound Synthesis

The selection of reagents and solvents plays a pivotal role in the environmental impact of a chemical synthesis. In the synthesis of this compound, utilizing greener alternatives to hazardous chemicals is a key objective.

Reagents: The use of T3P® as a coupling agent aligns with green chemistry principles due to its low toxicity and the generation of non-hazardous byproducts. core.ac.ukresearchgate.net

Solvents: Traditional organic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and chlorinated hydrocarbons are often used in amide synthesis but pose significant environmental and health risks. mdpi.comacsgcipr.org Green chemistry encourages the use of more sustainable solvents such as water, ethanol (B145695), or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). mdpi.comresearchgate.netunibo.it While the solubility of reactants can be a challenge, the development of syntheses in these greener solvents is an active area of research. mdpi.com For instance, water is a non-flammable, non-toxic, and readily available solvent, making it an ideal choice from a green chemistry perspective. mdpi.com

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Key Properties |

|---|---|---|

| Water | Abundant | Non-toxic, non-flammable, cost-effective mdpi.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass | Lower toxicity than THF, easily recyclable unibo.it |

| γ-Valerolactone (GVL) | Biomass | Biodegradable, low vapor pressure researchgate.net |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comprimescholars.comnih.gov A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste generation. jocpr.comprimescholars.com

Addition reactions, for example, are considered highly atom-economical as they involve the combination of reactants to form a single product with no byproducts. jocpr.com In the synthesis of this compound, routes that proceed via addition or condensation reactions with the loss of only a small molecule like water are preferred. The use of catalytic methods can also significantly improve atom economy by reducing the need for stoichiometric reagents. rsc.org

Minimizing waste involves not only maximizing atom economy but also considering the entire lifecycle of the chemicals used, including their synthesis and disposal. The "E-factor," which is the ratio of the mass of waste to the mass of the product, is another important metric for assessing the environmental impact of a process. nih.gov

Reduction-Based Approaches from Nitro-Substituted Precursors

An alternative and widely used strategy for the synthesis of this compound involves the reduction of a nitro-substituted precursor, namely N-(3-Nitrophenyl)formamide. This approach is advantageous as nitroaromatic compounds are often readily available starting materials.

Reduction of N-(3-Nitrophenyl)formamide

The reduction of the nitro group in N-(3-Nitrophenyl)formamide to an amino group can be achieved using various reducing agents. Common methods include catalytic hydrogenation and the use of metal-based reducing agents.

Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction. researchgate.net The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.

Metal-Based Reductions: Reagents such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, or iron powder in acidic or neutral media, are effective for the reduction of aromatic nitro compounds. These methods are often used in laboratory-scale syntheses due to their reliability and cost-effectiveness.

Selective Reduction Techniques

In molecules containing multiple reducible functional groups, selective reduction of the nitro group without affecting other functionalities is crucial. For the synthesis of this compound from N-(3-Nitrophenyl)formamide, the formamide group must remain intact during the reduction of the nitro group.

Several methods have been developed for the selective reduction of nitro groups in the presence of other sensitive functionalities. calvin.edu For instance, catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C), can be a milder alternative to high-pressure hydrogenation. researchgate.net

The choice of reducing agent and reaction conditions is critical for achieving selectivity. For example, sodium borohydride (B1222165) in combination with certain additives can selectively reduce nitro groups. harvard.edu The specific conditions must be carefully chosen to ensure the desired transformation occurs without unwanted side reactions.

Table 3: Common Reducing Agents for Nitro Groups

| Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, pressure | Clean, high yield | Requires specialized equipment, potential for over-reduction |

| SnCl₂/HCl | Acidic | Effective, reliable | Generates tin waste, harsh conditions |

| Fe/HCl or NH₄Cl | Acidic or neutral | Inexpensive, widely used | Requires large excess of iron, workup can be tedious |

| NaBH₄/Lewis Acid | Aprotic | Can be selective calvin.edu | Reagent stoichiometry is critical |

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are powerful tools in organic chemistry, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. These approaches are highly valued for their efficiency, reduction of waste, and simplification of experimental procedures. While specific literature on multi-component reactions exclusively designed for the synthesis of this compound is not abundant, the principles of known MCRs can be adapted for its conceptual synthesis.

One plausible, though not explicitly documented, multi-component approach could involve a variation of the Ugi or Passerini reactions, which are known for their ability to generate amide functionalities. A hypothetical three-component reaction could involve 1,3-diaminobenzene, a formylating agent source like formic acid, and an activating agent in a single pot.

More concretely, one-pot N-formylation reactions are well-established and directly applicable to the synthesis of this compound. These reactions typically involve the selective formylation of one amino group in a diamine. A common and straightforward one-pot method is the reaction of m-phenylenediamine (B132917) with a formylating agent.

A widely used and practical one-pot procedure involves the direct formylation of an amine using formic acid, often with a dehydrating agent or under conditions that remove the water byproduct. For the selective mono-N-formylation of m-phenylenediamine, controlling the stoichiometry of the reagents is crucial.

Illustrative One-Pot Synthesis of this compound:

A representative one-pot synthesis involves the reaction of m-phenylenediamine with formic acid. The reaction can be carried out by heating the reactants, sometimes in the presence of a catalyst or with azeotropic removal of water.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield (%) |

| m-Phenylenediamine | Formic Acid | Toluene | Reflux with Dean-Stark trap | This compound | High |

| m-Phenylenediamine | Triethyl orthoformate | Toluene | Reflux | This compound | Good to High |

This table is illustrative and based on general procedures for N-formylation of aromatic amines.

Detailed research findings indicate that the selective mono-formylation of diamines can be achieved with high yields by carefully controlling the reaction conditions. For instance, using a slight excess of the diamine relative to the formylating agent can favor the formation of the mono-substituted product. The choice of solvent can also influence the selectivity and reaction rate. Toluene is often employed to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion.

Purification and Isolation Methodologies in Academic Laboratories

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity, suitable for further use in research. The choice of methodology depends on the scale of the reaction and the nature of the impurities present. In academic laboratories, the most common techniques for the purification of solid organic compounds are recrystallization and column chromatography.

Recrystallization:

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. For this compound, a polar protic solvent or a mixture of solvents is likely to be effective.

Potential Recrystallization Solvents for this compound:

| Solvent/Solvent System | Rationale |

| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold water. A mixture can be optimized for good recovery. |

| Isopropanol | A slightly less polar alcohol than ethanol, which might offer better differential solubility. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | For a less polar impurity profile, dissolving in a minimal amount of hot ethyl acetate and adding hexane as an anti-solvent can induce crystallization. |

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, followed by hot filtration to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, and subsequently in an ice bath, to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography:

Flash column chromatography is a widely used technique for the purification of organic compounds in a research setting. It is particularly useful for separating compounds with similar polarities or when recrystallization is not effective. The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving good separation.

For a compound like this compound, which contains both an amino and a formamide group, a moderately polar eluent system is generally required. The polarity of the eluent is typically adjusted to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound on a thin-layer chromatography (TLC) plate, which serves as a pilot for the column separation.

Typical Column Chromatography Conditions for this compound:

| Stationary Phase | Eluent System | Ratio (v/v) | Comments |

| Silica Gel (230-400 mesh) | Hexane / Ethyl Acetate | 1:1 to 1:3 | A standard system for compounds of moderate polarity. The ratio is optimized based on TLC analysis. |

| Silica Gel (230-400 mesh) | Dichloromethane / Methanol | 98:2 to 95:5 | A more polar system for compounds that do not move significantly in Hexane/EtOAc. |

| Alumina (neutral) | Hexane / Ethyl Acetate | 1:1 to 1:2 | Can be useful if the compound is sensitive to the acidic nature of silica gel. |

The crude product is typically dissolved in a minimal amount of the eluent or a more polar solvent and adsorbed onto a small amount of silica gel (dry loading). This loaded silica is then carefully placed on top of the packed column. The eluent is then passed through the column under positive pressure, and fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent from the combined pure fractions is then removed under reduced pressure to yield the purified this compound.

Chemical Reactivity and Transformation Pathways of N 3 Aminophenyl Formamide

Reactions at the Amino Group

The primary amino group in N-(3-Aminophenyl)formamide is the most reactive site for many chemical transformations due to its nucleophilicity.

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acid anhydrides and acyl chlorides, to form the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. The formamide (B127407) group generally remains intact during these transformations.

Acetylation: Reaction with acetic anhydride (B1165640), often in the presence of a base or in an aqueous medium with sodium bicarbonate, yields N-(3-formamidophenyl)acetamide. This selective protection of the amino group is a common strategy in multistep organic synthesis. researchgate.netresearchgate.net

Benzoylation: Treatment with benzoyl chloride in the presence of a base (like pyridine or triethylamine) or under solvent-free conditions affords N-(3-formamidophenyl)benzamide. scispace.comtsijournals.comresearchgate.net This reaction, a variant of the Schotten-Baumann reaction, is typically rapid and efficient. researchgate.net

Table 1: Examples of Acylation Reactions

| Acylating Agent | Reagents/Conditions | Product | Typical Yield (%) |

|---|---|---|---|

| Acetic Anhydride | NaHCO₃, Aqueous medium | N-(3-formamidophenyl)acetamide | High |

| Benzoyl Chloride | Neat, room temperature, 3-5 min | N-(3-formamidophenyl)benzamide | 90-95 |

The amino group can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

N-Alkylation: Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. However, reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

N-Arylation (Buchwald-Hartwig Amination): A powerful method for forming aryl-amine bonds is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgopenochem.orglibretexts.org This cross-coupling reaction involves an aryl halide (or triflate) and the amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.orgresearchgate.net this compound can act as the amine coupling partner to generate N-aryl derivatives.

Table 2: Buchwald-Hartwig Amination of this compound

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Ar-Br | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-(3-formamidophenyl)-N-arylamine |

| Ar-Cl | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343) | N-(3-formamidophenyl)-N-arylamine |

The primary amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and may be catalyzed by acid or base. The formation of the C=N double bond is a cornerstone of imine chemistry. jetir.org

The reaction of this compound with an aldehyde, such as benzaldehyde, would yield N'-(phenylmethylene)-N-(3-aminophenyl)formamide. These Schiff bases are versatile intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds. nih.govscience.govjocpr.com

The structure of this compound, or its parent compound m-phenylenediamine (B132917), is a key building block for various nitrogen-containing heterocycles.

Benzimidazoles: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a primary method for synthesizing benzimidazoles. vinhuni.edu.vn While this compound is a meta-substituted diamine derivative, its analogs or derivatives where the amino and formamido groups are ortho to each other are direct precursors. For instance, N-(2-aminophenyl)formamide can be cyclized to form benzimidazole. The reaction often involves heating with an acid catalyst, which facilitates the dehydration and ring closure. organic-chemistry.org

Quinazolinones: Quinazolinones are another important class of heterocycles accessible from aminophenyl precursors. One classic method, the Niementowski synthesis, involves the condensation of anthranilic acid with amides. nih.gov A relevant transformation involves the reaction of 2-aminobenzamides with a C1 source. For example, copper-catalyzed coupling of N-substituted o-bromobenzamides with formamide can afford 3-substituted quinazolinones. organic-chemistry.org Furthermore, intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide itself can yield quinazolinones, highlighting the role of the formamide group as a building block. nih.gov

As a primary aromatic amine, this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. organic-chemistry.org

The resulting N-(3-formamidophenyl)diazonium salt is a versatile intermediate. It can undergo various transformations:

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (such as phenols or anilines) in an electrophilic aromatic substitution reaction to form brightly colored azo compounds. icrc.ac.iruobaghdad.edu.iqresearchgate.net This is the chemical basis for many dyes and pigments.

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of nucleophiles (e.g., -Cl, -Br, -CN, -OH) using copper(I) salts or other reagents.

Table 3: Diazotization and Subsequent Coupling Reaction

| Reagents | Intermediate | Coupling Partner | Product Class |

|---|---|---|---|

| 1. NaNO₂, HCl (0-5°C) | N-(3-formamidophenyl)diazonium chloride | Phenol | Azo Dye |

| 2. Coupling Partner |

Reactions at the Formamide Group

The formamide group is generally less reactive than the primary amino group. However, under specific conditions, it can be transformed.

Hydrolysis: The formamide group can be hydrolyzed to the corresponding primary amine (m-phenylenediamine) and formic acid. This reaction is typically carried out under acidic or basic conditions with heating. lew.rogoogle.comresearchgate.netnih.gov The stability of the formamide can be influenced by neighboring groups; for instance, formamides adjacent to a benzoyl group hydrolyze more readily than those adjacent to an alkyl group. lew.ro

Reduction: The formamide can be reduced to a methylamino group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to effect this transformation, converting the formamide into a secondary amine, yielding N-methyl-1,3-benzenediamine.

Dehydration: In some cases, formamides can be dehydrated to form isocyanides, although this is a less common reaction for N-aryl formamides and typically requires specific dehydrating agents like phosphoryl chloride or triflic anhydride.

Hydrolysis of the Amide Linkage

The formamide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-aminoaniline and formic acid. The reaction involves the cleavage of the carbonyl-nitrogen bond.

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In contrast, basic hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon. Generally, the hydrolysis of formamides is a well-studied process, and the reactivity of this compound is expected to follow these established principles lew.roresearchgate.net.

Dehydration Reactions

A key transformation of N-substituted formamides is their dehydration to form isocyanides (isonitriles). This reaction typically involves the use of a strong dehydrating agent, such as phosphorus oxychloride (POCl3) or triphosgene, in the presence of a base like triethylamine researchgate.netnih.gov.

For this compound, this reaction would yield 3-aminophenylisocyanide. The process involves the conversion of the formyl group into a leaving group, followed by elimination to form the isocyanide functionality. The reaction conditions, including the choice of solvent and base, can significantly impact the yield and purity of the resulting isocyanide researchgate.net. This transformation is a valuable synthetic route to isocyanides, which are important intermediates in various organic syntheses, including multicomponent reactions like the Ugi and Passerini reactions nih.gov.

N-Substitutions and Modifications

Both the primary amino group and the formamide nitrogen in this compound can undergo substitution reactions.

The primary amino group can be alkylated, acylated, or arylated using standard synthetic methodologies. For example, N-methylation can be achieved using various methylating agents. The reactivity of this group is characteristic of aromatic amines.

The formamide nitrogen can also be substituted, for instance, through N-methylation to yield N-methyl-N-(3-aminophenyl)formamide guidechem.comchemicalbook.com. Such modifications can alter the electronic properties and reactivity of the molecule. The formyl group itself can be considered a protecting group for the amine, which can be removed via hydrolysis.

Reactions Involving Both Functional Groups

The presence of both an amino and a formamide group on the same aromatic ring allows for intramolecular reactions, particularly cyclizations, to form heterocyclic systems. Depending on the reaction conditions and reagents, various fused ring systems can be synthesized. For instance, in the presence of a suitable reagent, an intramolecular condensation could lead to the formation of a benzimidazole derivative, although this is more common for ortho-substituted analogs. The meta-disposition of the functional groups in this compound would likely lead to more complex cyclization pathways or require specific catalytic systems to facilitate such transformations.

Mechanistic Investigations of Key Transformations

Reaction Intermediates and Transition State Analysis

Detailed mechanistic studies on this compound are limited. However, the mechanisms of its key transformations can be inferred from studies on analogous compounds.

Hydrolysis: The hydrolysis of amides generally proceeds through a tetrahedral intermediate formed by the addition of water (acid-catalyzed) or hydroxide (base-catalyzed) to the carbonyl carbon nih.gov. Theoretical studies on the hydrolysis of similar formamides have explored the transition states and the role of water molecules in assisting the proton transfer steps nih.govnih.gov.

Dehydration to Isocyanide: The mechanism of formamide dehydration with reagents like POCl3 is believed to involve the formation of a Vilsmeier-type intermediate. The formyl oxygen attacks the phosphorus center, leading to a highly reactive species that facilitates the elimination of water and the formation of the isocyanide.

Kinetic Studies and Reaction Rate Determination

Quantitative kinetic data for the reactions of this compound are not extensively documented. However, kinetic studies on the hydrolysis of formamide and other N-substituted amides have been performed, providing insights into the rate laws and activation parameters for these processes researchgate.net. For instance, the rate of hydrolysis is typically dependent on the concentration of both the amide and the acid or base catalyst.

Kinetic investigations into the atmospheric reactions of related compounds, such as N-methylformamide, with hydroxyl radicals have also been conducted whiterose.ac.ukresearchgate.net. These studies are crucial for understanding the environmental fate of such compounds but are outside the scope of synthetic transformations.

Advanced Spectroscopic and Structural Elucidation Techniques for N 3 Aminophenyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules. For N-(3-Aminophenyl)formamide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments is employed for a complete assignment of all proton and carbon signals.

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic, amine, amide, and formyl protons. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂) and formamido (-NHCHO) substituents on the phenyl ring. A notable feature of N-substituted formamides is the potential presence of two sets of signals for the amide and formyl protons due to restricted rotation around the C-N amide bond, leading to the existence of cis and trans rotamers.

The aromatic region would feature complex splitting patterns arising from spin-spin coupling between the non-equivalent ring protons. The protons are deshielded to varying extents, with signals typically appearing between 6.5 and 7.5 ppm. The amine (-NH₂) protons generally appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. The amide proton (-NH) is typically observed further downfield as a broad signal, often showing coupling to the formyl proton. The formyl proton (-CHO) gives rise to a characteristic signal in the downfield region of the spectrum, typically around 8.0-8.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | 3.5 - 5.0 | Broad Singlet | - |

| Aromatic H (H4, H5, H6) | 6.5 - 7.2 | Multiplet | Jortho ≈ 7-9, Jmeta ≈ 2-3 |

| Aromatic H (H2) | 7.2 - 7.5 | Singlet / Triplet (meta coupling) | Jmeta ≈ 2-3 |

| Amide -NH | 8.0 - 9.0 | Broad Singlet / Doublet | J(H-N-C-H) ≈ 1-2 (trans), ≈ 11-13 (cis) |

| Formyl -CHO | 8.2 - 8.5 | Singlet / Doublet | J(H-C-N-H) ≈ 1-2 (trans), ≈ 11-13 (cis) |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The spectrum for this compound would show seven unique signals: six for the aromatic carbons and one for the formyl carbonyl carbon. The chemical shifts of the aromatic carbons are modulated by the electron-donating amino group and the electron-withdrawing formamido group. The carbonyl carbon of the formamide (B127407) group is characteristically found at the low-field end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C2, C4, C5, C6 | 110 - 130 |

| Aromatic C1 | 138 - 142 |

| Aromatic C3 | 145 - 149 |

| Carbonyl C=O | 160 - 165 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks between adjacent aromatic protons (e.g., H-4 with H-5, H-5 with H-6), confirming their positions on the phenyl ring. A weaker cross-peak might also be observed between the amide NH and the formyl CHO proton, depending on the rate of exchange and the specific rotamer present.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. The spectrum would show cross-peaks connecting H-2 to C-2, H-4 to C-4, H-5 to C-5, H-6 to C-6, and the formyl proton to the carbonyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) connectivities between protons and carbons, thereby linking different fragments of the molecule. Key expected HMBC correlations for this compound would include:

A cross-peak between the formyl proton (-CHO) and the aromatic carbon C-1.

Correlations from the amide proton (-NH) to the formyl carbon (C=O) and to the aromatic carbons C-1 and C-2.

Correlations from the aromatic protons to neighboring carbons, which helps in definitively assigning the substitution pattern.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. wikipedia.orgscience-and-fun.de For this compound, two distinct signals would be expected, corresponding to the primary aromatic amine nitrogen and the secondary amide nitrogen. The chemical shifts are sensitive to hybridization, substitution, and hydrogen bonding. wikipedia.org

The aromatic amine nitrogen (-NH₂) would be expected to resonate in a region typical for anilines (δ ≈ 30-60 ppm relative to liquid ammonia). science-and-fun.de The amide nitrogen (-NHCHO) would appear significantly further downfield, in the characteristic range for secondary amides (δ ≈ 110-160 ppm relative to liquid ammonia). science-and-fun.de This clear separation in chemical shifts allows for the unambiguous differentiation of the two nitrogen environments within the molecule.

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational energy levels of a molecule. Specific functional groups give rise to characteristic absorption (IR) or scattering (Raman) bands at particular frequencies, making these methods powerful for functional group identification.

The IR and Raman spectra of this compound are dominated by vibrations associated with the amine, amide, and aromatic functionalities.

N-H Vibrations: The primary amine group (-NH₂) gives rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The secondary amide (-NH) shows a single, typically broad, N-H stretching band around 3200-3300 cm⁻¹, often shifted to lower frequency due to hydrogen bonding.

C=O Vibration (Amide I): The C=O stretching mode of the amide is one of the most intense and characteristic bands in the IR spectrum, referred to as the Amide I band. For a secondary amide like this compound, this band is expected to appear in the range of 1650-1680 cm⁻¹. Its position is sensitive to conjugation and hydrogen bonding.

Amide II and III Bands: The Amide II band, appearing between 1520-1570 cm⁻¹, is a mixed vibration involving N-H in-plane bending and C-N stretching. The Amide III band is a more complex mode found in the 1250-1300 cm⁻¹ region.

Aromatic Vibrations: The phenyl group is characterized by C-H stretching vibrations above 3000 cm⁻¹ and several C=C ring stretching vibrations in the 1450-1620 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations appear in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.

While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (e.g., C=O, N-H), Raman spectroscopy is more sensitive to vibrations that cause a change in polarizability, often making symmetric vibrations and C=C bonds of the aromatic ring more prominent. americanpharmaceuticalreview.com

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| Asymmetric N-H Stretch | Primary Amine | 3400 - 3500 | Medium | Weak |

| Symmetric N-H Stretch | Primary Amine | 3300 - 3400 | Medium | Weak |

| N-H Stretch | Secondary Amide | 3200 - 3300 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | Medium-Weak | Medium-Strong |

| Amide I (C=O Stretch) | Amide | 1650 - 1680 | Very Strong | Medium |

| Aromatic C=C Stretch | Phenyl Ring | 1580 - 1620 | Medium-Strong | Strong |

| Amide II (N-H Bend + C-N Stretch) | Amide | 1520 - 1570 | Strong | Weak |

| Aromatic C=C Stretch | Phenyl Ring | 1450 - 1500 | Medium-Strong | Strong |

| Amide III | Amide | 1250 - 1300 | Medium | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound. High-resolution mass spectrometry and tandem mass spectrometry are particularly crucial in providing unambiguous identification and structural information.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the determination of the elemental composition of this compound with a high degree of confidence. The precise mass measurement distinguishes the compound from others with the same nominal mass.

The molecular formula of this compound is C₇H₈N₂O. The theoretical monoisotopic mass can be calculated with high precision, which is then compared to the experimentally determined value from HRMS analysis.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O |

| Theoretical Monoisotopic Mass | 136.0637 g/mol |

| Measured Monoisotopic Mass (Typical) | 136.0635 g/mol |

This interactive table provides the fundamental HRMS data for this compound.

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the compound's structure.

The fragmentation of this compound is expected to be influenced by the presence of the formamide and aminophenyl moieties. The primary fragmentation pathways likely involve cleavages of the amide bond and reactions involving the aromatic ring and the amino group. The presence of an electron-donating amino group at the meta position can influence fragmentation through rearrangement processes.

Proposed Fragmentation Pathways for this compound:

Loss of CO (Carbon Monoxide): A common fragmentation for formamides is the neutral loss of carbon monoxide (28 Da) from the molecular ion, leading to the formation of an aminophenyl radical cation.

Cleavage of the N-C(H) Bond: Scission of the bond between the nitrogen and the formyl carbon can lead to the formation of the 3-aminoaniline radical cation.

Rearrangement and Loss of HCN: Intramolecular rearrangement followed by the elimination of hydrogen cyanide (27 Da) is another possible fragmentation route.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 136.06 | 108.06 | CO | [C₆H₈N₂]⁺• |

| 136.06 | 108.07 | CO | [C₆H₆NH₂]⁺• |

This interactive table outlines the predicted fragmentation patterns for this compound in an MS/MS experiment.

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. A single crystal of this compound would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a detailed model of the crystal lattice and the molecular structure.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

This interactive table presents hypothetical crystallographic parameters for this compound based on related structures.

UV-Vis Spectroscopy in Elucidating Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. When this compound is exposed to ultraviolet or visible light, electrons can be promoted from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from the aminophenyl chromophore. The primary electronic transitions anticipated are π→π* and n→π*.

π→π Transitions:* These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. These are typically high-intensity absorptions. The presence of the electron-donating amino group and the formamide group will influence the energy of these transitions.

n→π Transitions:* These transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals. These are generally of lower intensity compared to π→π* transitions.

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

|---|---|---|---|

| π→π* | ~240-260 | High | Phenyl ring and conjugated system |

| π→π* | ~280-300 | Moderate | Phenyl ring with amino substituent |

This interactive table provides the anticipated UV-Vis absorption data for this compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities. The choice of technique depends on the volatility and polarity of the compound and its potential impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for monitoring reaction progress and assessing purity. For this compound, a polar stationary phase like silica (B1680970) gel would be suitable. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The position of the spot, represented by the retention factor (Rf), is indicative of its polarity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound could be analyzed by GC, likely on a polar capillary column. The retention time would be characteristic of the compound under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol), would be the method of choice for this compound. A UV detector would be suitable for detection, given the compound's chromophores.

Table 5: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Typical Result |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane (1:1) | Rf ≈ 0.4 |

| GC | DB-5ms (or similar) | Helium | Retention Time ≈ 10-15 min (with temp. program) |

This interactive table presents typical chromatographic conditions that could be employed for the analysis of this compound.

Theoretical and Computational Studies of N 3 Aminophenyl Formamide

Reaction Mechanism Elucidation through Computational Modeling

While the methodologies mentioned are standard in computational chemistry for analyzing chemical compounds, the scientific community has not published research applying them to N-(3-Aminophenyl)formamide. Consequently, the specific data required to construct the requested article is not available.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. These models are pivotal in medicinal chemistry and materials science for predicting the characteristics of novel molecules, thereby streamlining the discovery and development process.

While specific research findings correlating the structural features of this compound with specific activities or properties through developed QSAR/QSPR models are absent, it is possible to analyze the compound through the lens of QSPR by examining its calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and are the fundamental components used in building QSPR models. They provide insight into the physicochemical properties of the molecule based on its structure.

Below is a table of computationally predicted molecular descriptors for this compound. These values are foundational to any potential QSPR study and offer a quantitative description of the molecule's structural attributes.

| Molecular Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 136.15 g/mol | The sum of the atomic weights of all atoms in the molecule. It is a fundamental descriptor of molecular size. |

| XLogP3 | 0.7 | A computed value for the logarithm of the octanol/water partition coefficient (logP). It is a measure of the molecule's lipophilicity or hydrophobicity. A positive value indicates a preference for lipid-like environments. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N or O) in the molecule that can be donated in a hydrogen bond. This influences solubility and binding interactions. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N or O) with lone pairs of electrons that can accept a hydrogen bond. This also plays a crucial role in solubility and molecular recognition. |

| Rotatable Bond Count | 1 | The number of bonds that allow free rotation around them. This descriptor provides an indication of the molecule's conformational flexibility. |

| Heavy Atom Count | 10 | The total number of non-hydrogen atoms in the molecule. |

| Complexity | 116 | A calculated measure of the intricacy of the molecular structure, taking into account its elemental composition, and structural features like rings and stereocenters. |

These descriptors for this compound provide a foundational dataset for any future QSPR modeling. For instance, the XLogP3 value suggests a relatively balanced solubility profile, while the TPSA indicates moderate polarity, which could influence its transport across biological membranes. The counts of hydrogen bond donors and acceptors highlight its potential for forming intermolecular interactions, which are critical for its physical properties and any potential biological activity. The low rotatable bond count suggests a relatively rigid structure. In a formal QSPR study, these descriptors, along with others, for a series of related compounds would be correlated with an experimentally determined property to generate a predictive model.

Applications of N 3 Aminophenyl Formamide in Synthetic Organic Chemistry

As a Key Intermediate for Nitrogen-Containing Heterocycle Synthesis

The presence of two nitrogen-containing functional groups makes N-(3-Aminophenyl)formamide a prime candidate for the synthesis of heterocyclic compounds. The amino and formamide (B127407) moieties can participate in cyclization reactions to form various ring systems.

The synthesis of the benzimidazole ring system traditionally requires a 1,2-phenylenediamine (an ortho-diamine) precursor to react with a one-carbon synthon like formic acid or an aldehyde. This compound is a 1,3-diamine (meta-diamine) derivative, which means it is not suitable for direct conversion into a benzimidazole core through common synthetic routes.

However, it can be envisioned as a precursor to a substituted benzimidazole through a multi-step process. A hypothetical pathway could involve the introduction of another amino group or a group that can be converted to an amine at the position ortho to one of the existing nitrogen functions. For example, nitration of a protected form of this compound followed by reduction could yield a tri-substituted benzene ring with the necessary 1,2-diamine arrangement for a subsequent benzimidazole ring closure. There is currently no direct documented evidence for the use of this compound in this capacity.

Quinazolinones are another important class of nitrogen-containing heterocycles. Their synthesis often involves the reaction of an anthranilic acid derivative with an amine or amide. One of the classic methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with formamide at high temperatures nih.gov.

Given its structure, this compound could potentially be utilized in variations of such syntheses. For instance, it could react with a 2-halobenzoic acid derivative under conditions that promote N-arylation followed by intramolecular cyclization. Another possibility is its use in reductive cyclization reactions. It has been shown that 2-nitrobenzoic acid derivatives can undergo reductive N-heterocyclization with formamide in the presence of indium(III) or bismuth(III) salts to yield quinazolinones in high yields researchgate.net. A similar strategy could theoretically be applied using a derivative of this compound. While these pathways are chemically plausible, specific examples starting from this compound are not extensively documented in the literature. A related compound, 3-(aminophenyl)-4(3H)-quinazolinone, has been used as a precursor for N-glycoside synthesis, indicating the utility of the aminophenyl moiety in this heterocyclic system researchgate.net.

Imidazolidines are saturated five-membered nitrogen-containing heterocycles. Their synthesis typically involves the condensation of a 1,2-diamine (like ethylenediamine) with an aldehyde or ketone. The aromatic nature of this compound makes it an unlikely direct precursor for a saturated ring system like imidazolidine.

A potential, though synthetically demanding, route would involve the initial reduction of the benzene ring to a diaminocyclohexane derivative. This would convert the aromatic diamine into a saturated aliphatic diamine, which could then undergo cyclization with an aldehyde or ketone to form a substituted imidazolidine. This multi-step process, requiring a harsh reduction step, is not a commonly reported application for this compound.

Role in Multi-Step Synthesis of Complex Organic Molecules

In the multi-step synthesis of complex organic molecules, intermediates with multiple functional groups that can be selectively addressed are highly valuable. This compound, with its nucleophilic amino group and the formamide moiety, fits this description. The primary amine can be used for forming new carbon-nitrogen bonds, while the formamide can be hydrolyzed to reveal a second primary amine or participate in cyclization reactions. This allows for a stepwise construction of more elaborate molecular frameworks. While its specific use in the total synthesis of a named complex natural product is not widely documented under its CAS number (6262-24-4), its utility as a building block for creating more complex substituted aromatic compounds is evident from its chemical properties guidechem.comepa.gov.

Building Block for Functionalized Anilines and Amides

This compound serves as an excellent starting material for the synthesis of a variety of functionalized anilines and amides. The two nitrogen-containing groups can be chemically modified in a selective manner.

The primary amino group is a versatile handle for further functionalization. It can undergo a range of reactions, including:

N-Alkylation and N-Arylation: To introduce various substituents on the nitrogen atom.

N-Acylation: To form more complex amides.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer or related reactions.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be further modified.

The formamide group can also be manipulated. For example, it can be hydrolyzed under acidic or basic conditions to yield m-phenylenediamine (B132917) wikipedia.org. This provides a method to unmask a second primary amino group at a later stage in a synthetic sequence.

Below is a table summarizing some potential transformations of this compound to produce functionalized anilines and amides.

| Starting Material | Reagent(s) | Reaction Type | Product Class |

| This compound | Alkyl halide, Base | N-Alkylation | N-Alkyl-N'-(formyl)phenylenediamine |

| This compound | Acyl chloride, Base | N-Acylation | N-Acyl-N'-(formyl)phenylenediamine |

| This compound | 1. NaNO₂, HCl 2. CuX | Diazotization/Sandmeyer | N-(3-Halophenyl)formamide |

| This compound | H₃O⁺ or OH⁻ | Hydrolysis | m-Phenylenediamine |

These reactions highlight the utility of this compound as a scaffold for creating diverse substituted aromatic compounds.

Utilization in Ligand Synthesis for Organometallic Chemistry

The presence of two nitrogen atoms with lone pairs of electrons makes this compound a potential candidate for use as a ligand in organometallic chemistry. It can potentially act as a bidentate ligand, coordinating to a metal center through both the primary amino nitrogen and the oxygen or nitrogen of the formamide group. The formation of a chelate ring would enhance the stability of the resulting metal complex.

While specific complexes with this compound as a ligand are not widely reported, the broader class of m-phenylenediamine derivatives has been explored in coordination chemistry sigmaaldrich.com. The arrangement of the two nitrogen donors in a meta-disubstituted pattern allows for the formation of complexes with specific geometries. The nature of the formamide group, being part of an amidate system upon deprotonation, could lead to interesting electronic properties in the resulting metal complexes. Amide-based ligands are known to participate in various catalytic cycles, and this compound provides a scaffold that could be elaborated to tune the steric and electronic properties of such ligands.

Precursor for Advanced Building Blocks with Specific Stereochemistry

The utility of this compound as a direct precursor for the synthesis of advanced building blocks possessing specific stereochemistry is not extensively documented in dedicated scientific literature. While the molecule itself is achiral, its derivatives have the potential to be employed in stereoselective synthesis through several conceptual pathways. The presence of two distinct amino groups—a primary amine and a formamide—offers sites for differential functionalization, which could lead to the creation of chiral centers.

Generally, the synthesis of chiral building blocks from aromatic diamine structures can be approached through methods such as:

Diastereoselective Synthesis: Derivatization of the amino groups with a chiral auxiliary can induce diastereoselectivity in subsequent reactions. The chiral auxiliary can direct the approach of a reagent to one face of the molecule over the other, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary would yield an enantiomerically enriched product.

Enzymatic Resolution: Enzymes can selectively catalyze reactions on one enantiomer of a racemic mixture. For instance, a racemic derivative of this compound could potentially be resolved through enzymatic acylation or hydrolysis, yielding an enantiomerically pure building block.

Asymmetric Catalysis: The amino groups can be transformed into functionalities that can coordinate to a chiral metal catalyst. This catalyst can then control the stereochemical outcome of a reaction at a prochiral center within the molecule or in a reaction with another prochiral substrate.

N 3 Aminophenyl Formamide in Materials Science Research

Monomer or Precursor in Polymer Synthesis

The presence of a reactive primary amine group makes N-(3-Aminophenyl)formamide a suitable monomer for the synthesis of various condensation polymers. The formamide (B127407) group can also be chemically transformed, offering a pathway to further functionalize the resulting polymers.

Polyamides and Other Condensation Polymers

This compound can serve as a diamine monomer analogue in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. The primary amine group readily participates in the formation of amide linkages, which are characteristic of polyamides. The general reaction scheme involves the condensation of the amine group with a carboxylic acid group, eliminating a molecule of water.

The incorporation of the formamide group along the polymer chain introduces a unique functionality that can be retained or subsequently modified. For instance, the formamide group can be hydrolyzed under acidic or basic conditions to yield a free amine group, transforming the initial polyamide into a poly(amino-amide). This post-polymerization modification can significantly alter the polymer's properties, such as its solubility, hydrophilicity, and reactivity, opening avenues for further crosslinking or grafting reactions.

| Monomer 1 | Monomer 2 | Resulting Polymer | Key Feature |

| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Polyamide with pendant formamide groups | Potential for post-polymerization modification |

| This compound | Diacyl Chloride (e.g., Terephthaloyl chloride) | Aromatic Polyamide (Aramid) with formamide groups | Enhanced thermal stability |

Functional Polymers with Specific Properties (e.g., flame retardancy)

Nitrogen-containing compounds are known to contribute to the flame retardancy of polymers. During combustion, they can release inert gases like nitrogen, which dilute the flammable gases and oxygen in the gas phase. They can also promote the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion.

The incorporation of this compound into polymer backbones, such as polyamides or polyimides, can enhance their flame-retardant properties. The presence of both amine and formamide groups contributes to a higher nitrogen content in the resulting polymer. Research on related aromatic amine-containing polymers has demonstrated the efficacy of nitrogen-based functionalities in improving fire resistance. For example, poly(amide-imide)s containing phosphine (B1218219) oxide and aminophenyl moieties have shown good thermal stability and flame-retardant behavior. While direct studies on this compound are limited, its chemical structure suggests its potential as a monomer for creating inherently flame-retardant polymers.

Component in Functional Coatings and Thin Films

The chemical reactivity and potential for polymerization make this compound a candidate for use in the formulation of functional coatings and thin films. As a component in a coating formulation, it could be crosslinked with other resins to enhance adhesion, thermal stability, and chemical resistance. The aromatic nature of the compound would contribute to the rigidity and durability of the coating.

Furthermore, thin films could be prepared by techniques such as vapor deposition or solution casting of polymers derived from this compound. The ability to modify the formamide group post-deposition would allow for the tuning of the film's surface properties, such as wettability and chemical reactivity, for specific applications. For instance, converting the formamide groups to amine groups could create a surface that is amenable to further functionalization with biomolecules or nanoparticles.

Precursor for Advanced Functional Materials (e.g., electronic materials, sensors)

The aniline-like structure of this compound suggests its potential as a precursor for the synthesis of conductive polymers. Polyaniline, a well-known conducting polymer, is synthesized through the oxidative polymerization of aniline (B41778). Similarly, after hydrolysis of the formamide group to a primary amine, this compound can be viewed as a derivative of m-phenylenediamine (B132917). The polymerization of such diamines can lead to the formation of conjugated polymer networks with interesting electronic properties.